molecular formula C23H23FO2 B15189578 Benzene, 1-((2-(4-fluorophenyl)-2-methylpropoxy)methyl)-3-phenoxy- CAS No. 80844-03-7

Benzene, 1-((2-(4-fluorophenyl)-2-methylpropoxy)methyl)-3-phenoxy-

Cat. No.: B15189578
CAS No.: 80844-03-7
M. Wt: 350.4 g/mol
InChI Key: YGWKAKFDCHVACW-UHFFFAOYSA-N
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Description

Benzene, 1-((2-(4-fluorophenyl)-2-methylpropoxy)methyl)-3-phenoxy- is a complex organic compound that features a benzene ring substituted with a 4-fluorophenyl group, a 2-methylpropoxy group, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-((2-(4-fluorophenyl)-2-methylpropoxy)methyl)-3-phenoxy- typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-((2-(4-fluorophenyl)-2-methylpropoxy)methyl)-3-phenoxy- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, cyanide ions)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Benzene, 1-((2-(4-fluorophenyl)-2-methylpropoxy)methyl)-3-phenoxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzene, 1-((2-(4-fluorophenyl)-2-methylpropoxy)methyl)-3-phenoxy- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene, 1-((2-(4-fluorophenyl)-2-methylpropoxy)methyl)-3-phenoxy- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzene ring with a 4-fluorophenyl group, a 2-methylpropoxy group, and a phenoxy group sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

CAS No.

80844-03-7

Molecular Formula

C23H23FO2

Molecular Weight

350.4 g/mol

IUPAC Name

1-fluoro-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene

InChI

InChI=1S/C23H23FO2/c1-23(2,19-11-13-20(24)14-12-19)17-25-16-18-7-6-10-22(15-18)26-21-8-4-3-5-9-21/h3-15H,16-17H2,1-2H3

InChI Key

YGWKAKFDCHVACW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=C(C=C3)F

Origin of Product

United States

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